molecular formula C5H9N3 B1287587 1-(1H-Pyrazol-3-yl)ethanamine CAS No. 1179072-43-5

1-(1H-Pyrazol-3-yl)ethanamine

Cat. No.: B1287587
CAS No.: 1179072-43-5
M. Wt: 111.15 g/mol
InChI Key: IVZCHEJTIUBJPM-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-3-yl)ethanamine is a chemical compound with the molecular formula C5H9N3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.

Preparation Methods

The synthesis of 1-(1H-Pyrazol-3-yl)ethanamine typically involves the condensation of hydrazines with 1,3-dielectrophilic nitriles. This method is efficient and straightforward, often resulting in good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

1-(1H-Pyrazol-3-yl)ethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular iodine, hydrazines, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1H-Pyrazol-3-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(1H-Pyrazol-3-yl)ethanamine can be compared with other pyrazole derivatives, such as:

  • 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
  • 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride

These compounds share a similar pyrazole core but differ in their substituents, which can significantly impact their chemical properties and applications . The uniqueness of this compound lies in its specific structure, which offers distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(1H-pyrazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4(6)5-2-3-7-8-5/h2-4H,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZCHEJTIUBJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20606740
Record name 1-(1H-Pyrazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20606740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179072-43-5
Record name 1-(1H-Pyrazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20606740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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